Potassium sec-butyltrifluoroborate
Description
Potassium sec-butyltrifluoroborate (CAS: 958449-00-8) is an organoboron reagent with the molecular formula C₄H₉BF₃K and a molecular weight of 164.02 g/mol . It is a white, hygroscopic solid that dissolves in polar organic solvents such as dimethylformamide (DMF) and dichloromethane but hydrolyzes rapidly in the presence of water .
Properties
IUPAC Name |
potassium;butan-2-yl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3.K/c1-3-4(2)5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHBSAAEEGTTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)CC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635713 | |
| Record name | Potassium (butan-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958449-00-8 | |
| Record name | Potassium (butan-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of potassium sec-butyltrifluoroborate typically follows a multi-step process involving:
- Formation of the corresponding organoboron intermediate (boronic acid or boronate ester).
- Conversion of this intermediate to the trifluoroborate salt using potassium hydrogen fluoride (KHF2).
This approach ensures the production of stable, crystalline organotrifluoroborate salts suitable for subsequent synthetic applications.
Preparation via Boronic Acid Intermediate
A common and well-established method involves the synthesis of the sec-butylboronic acid followed by treatment with potassium hydrogen fluoride to form the trifluoroborate salt.
Step 1: Preparation of sec-butylboronic acid through hydroboration or transmetallation reactions. For example, sec-butyl magnesium bromide (a Grignard reagent) can be reacted with trimethyl borate to yield the corresponding boronic acid after aqueous work-up.
Step 2: The crude boronic acid is then reacted with saturated aqueous potassium hydrogen fluoride (KHF2) at low temperature (0°C) followed by warming to room temperature. This converts the boronic acid into the this compound salt.
Step 3: Purification involves concentration under reduced pressure, trituration with hot acetone to remove inorganic salts, and precipitation with diethyl ether to isolate the pure trifluoroborate salt as a white crystalline solid.
| Parameter | Details |
|---|---|
| Starting material | sec-Butyl magnesium bromide |
| Boron source | Trimethyl borate |
| Fluoride source | Saturated aqueous KHF2 |
| Solvents | Diethyl ether, methanol, acetone |
| Yield | Approximately 80% |
| Physical state | White crystalline solid |
| Melting point | 187–189 °C |
This method is supported by detailed experimental procedures and yields reported in research literature, confirming its reliability and scalability.
One-Pot or Multi-Step Organolithium Route
An alternative, more streamlined approach involves the use of organolithium reagents and borate esters in a one-pot or two-step process without isolation of intermediates.
Step 1: React a sec-butyl halide or related precursor with an organolithium reagent to generate the sec-butyl organolithium intermediate.
Step 2: Add a borate compound (e.g., trialkyl borate) to this intermediate to form the boronate species in situ.
Step 3: React the boronate intermediate directly with potassium hydrogen fluoride (KHF2) to yield the this compound salt.
This method benefits from avoiding isolation of unstable intermediates, improving efficiency and reducing reaction times.
- Anhydrous solvents such as diethyl ether, tetrahydrofuran (THF), or mixtures thereof are preferred for optimal reactivity and yield.
- The process can be conducted as a two-step or three-step sequence.
- Protecting groups may be used if hydroxyl functionalities are present.
- The reaction proceeds under mild conditions, typically at low temperatures.
This preparation strategy is detailed in patent literature and provides a robust, scalable route for potassium organotrifluoroborate derivatives, including sec-butyl variants.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Solvents | Yield (%) | Notes |
|---|---|---|---|---|
| Boronic acid conversion | sec-Butyl magnesium bromide, trimethyl borate, KHF2 | Diethyl ether, methanol, acetone | ~80 | Classical method, well-documented |
| Organolithium + borate + KHF2 | sec-Butyl halide, organolithium reagent, borate, KHF2 | Diethyl ether, THF | Not specified (high) | One-pot or two-step; scalable; patent-supported |
| Photoredox/Nickel-catalyzed use | This compound as substrate | N/A | 70–78 | Application context, highlights purity importance |
Research Findings and Notes
- The boronic acid to trifluoroborate conversion using KHF2 is rapid and efficient, producing stable salts that are easy to handle and purify.
- The organolithium route allows for synthesis from readily available halide precursors under mild conditions, suitable for sensitive functional groups.
- Purification by trituration and precipitation ensures removal of inorganic impurities, yielding high-purity trifluoroborate salts.
- The trifluoroborate salts exhibit excellent stability and are compatible with various catalytic systems, notably in Suzuki-Miyaura and photoredox cross-couplings.
- No regioisomerization or isomer scrambling occurs during the preparation or subsequent coupling reactions, preserving the sec-butyl configuration.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Potassium sec-butyltrifluoroborate participates in Pd-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key advancements include:
-
Catalytic Systems : Pd(OAc)₂ with sterically hindered ligands like n-BuPAd₂ or t-Bu₃P suppresses β-hydride elimination, favoring secondary alkylation .
-
Substrate Scope : Couples with aryl chlorides, bromides, and triflates. For example, reaction with 6-chloropurine yields cyclopropane-substituted purine derivatives (Scheme 9 in ).
-
Challenges : Competitive isomerization to linear alkanes occurs with less hindered ligands (e.g., PdCl₂(dppf)) .
Table 1: Representative Cross-Coupling Yields
| Electrophile | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Aryl Chlorides | Pd(OAc)₂/n-BuPAd₂ | 60–78 | |
| Heteroaryl Bromides | PdCl₂(dppf) | 45–65 | |
| Alkenyl Triflates | PdCl₂(dppf)/Cs₂CO₃ | 70–85 |
Photoredox/Nickel Dual-Catalyzed Acylation
Synergistic photoredox/Ni catalysis enables direct acylation of sec-butyltrifluoroborate with acyl chlorides:
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Conditions : Ir[dF(CF₃)ppy]₂(bpy)PF₆ (photocatalyst), NiCl₂·dme/L1 (ligand), KF (base), DME solvent, 0.05 M, RT .
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Efficiency : 70–77% isolated yield without regioisomerization (e.g., hydrocinnamoyl chloride → 4-phenylpentan-2-one) .
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Scope : Tolerates steric hindrance and functional groups (amines, ethers) .
Table 2: Acylation with Diverse Acyl Chlorides
| Acyl Chloride | Product | Yield (%) | Reference |
|---|---|---|---|
| Hydrocinnamoyl | 4-Phenylpentan-2-one | 77 | |
| Isobutyroyl | 3-Methylpentan-2-one | 70 |
Radical Reactions
Under photocatalytic conditions, sec-butyltrifluoroborate generates secondary alkyl radicals for C–C bond formation:
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Mechanism : Single-electron oxidation by Ir(III) photocatalyst releases BF₃ and a sec-butyl radical, which couples with alkenes or aryl partners .
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Example : Reaction with pivalic acid derivatives forms alkylated products via radical-polar crossover .
Synthetic Preparation
The compound is synthesized via:
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Grignard Formation : sec-Butylmagnesium bromide from 2-bromobutane and Mg .
-
Boration : Reaction with trimethyl borate (B(OMe)₃) at −78°C .
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Fluoridation : Treatment with KHF₂(aq) yields crystalline K[CH(CH2CH3)CH2BF3] .
Key Steps :
Stability and Handling
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of potassium sec-butyltrifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl or alkenyl electrophiles with alkyltrifluoroborates to form carbon-carbon bonds.
- Mechanism : The mechanism typically involves the transmetalation of the organotrifluoroborate with a palladium catalyst, followed by reductive elimination to yield the desired product.
- Reaction Conditions : Optimal conditions often include palladium catalysts (e.g., Pd(OAc)2) and bases such as cesium carbonate (Cs2CO3) in a solvent mixture like THF/H2O .
Case Studies
- Cross-Coupling with Aryl Electrophiles :
- Synthesis of Trisubstituted Alkenes :
- Secondary Alkylation :
Comparative Data Table
The following table summarizes key attributes and results from various studies involving this compound:
Mechanism of Action
The mechanism of action of potassium sec-butyltrifluoroborate in chemical reactions involves the formation of reactive intermediates that facilitate the transfer of the sec-butyl group to other molecules . In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the sec-butyl group to a palladium catalyst, which then couples with an electrophilic partner to form the desired product . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the palladium catalyst and the specific reaction conditions .
Comparison with Similar Compounds
Structural and Physical Properties
The steric and electronic profiles of alkyltrifluoroborates significantly influence their reactivity. Below is a comparative analysis:
Key Observations :
Reactivity in Cross-Coupling Reactions
Alkyltrifluoroborates vary in performance depending on their structure and catalytic systems:
Key Observations :
Stability and Handling
Key Observations :
- sec-Butyltrifluoroborate’s sensitivity necessitates stringent storage conditions, impacting its practical use compared to more stable salts like sodium fluoroborate .
Biological Activity
Potassium sec-butyltrifluoroborate (Ksec-BF3) is a versatile organoboron compound that has garnered attention for its potential biological activities and applications in synthetic organic chemistry. This article explores its biological activity, including its efficacy in various biochemical contexts, synthesis methods, and implications for drug development.
This compound is characterized by the molecular formula CHBFK. It is typically synthesized through the reaction of sec-butanol with boron trifluoride in the presence of potassium fluoride. This compound serves as a stable and convenient reagent for cross-coupling reactions, particularly in the synthesis of biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | CHBFK |
| Molecular Weight | 174.01 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar solvents |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, it has been shown to inhibit growth effectively, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for antimicrobial agents.
- Example Study : A study reported an MIC of 50 µM against Staphylococcus aureus, indicating significant antibacterial properties .
Antiviral Activity
The compound's antiviral potential has also been investigated, particularly in relation to influenza viruses. Its derivatives have been explored as neuraminidase inhibitors, which play a crucial role in viral replication. The modifications at the C-1 position of the pyranose ring have shown promising results in enhancing antiviral activity.
- Case Study : Derivatives of this compound were synthesized and tested for their ability to inhibit influenza neuraminidase, revealing that certain modifications significantly increase potency .
The biological activity of this compound is believed to stem from its ability to interact with various biochemical pathways. Its role as a boron-containing compound allows it to participate in enzyme inhibition and modulation of signaling pathways relevant to microbial resistance and viral replication.
- Research Findings : Studies have demonstrated that boron compounds can interfere with glycoprotein functions, which are essential for microbial adhesion and invasion .
Case Studies and Applications
- Synthesis of Bioactive Compounds : this compound has been employed in the synthesis of g-secretase inhibitors, which are important in Alzheimer's disease research. The compound facilitates the formation of complex structures that exhibit biological activity against this target .
- Cross-Coupling Reactions : The use of this compound in Suzuki-Miyaura cross-coupling reactions has led to the development of various biologically active compounds, enhancing its utility in medicinal chemistry .
Q & A
Q. What are the standard synthetic routes for Potassium sec-butyltrifluoroborate, and how do reaction conditions influence yield?
Q. What safety protocols are critical when handling this compound?
The compound requires storage in a dry, inert environment (argon/vacuum) to prevent hydrolysis. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Spills should be neutralized with calcium carbonate and disposed of via approved waste facilities. Skin contact necessitates immediate rinsing with water for 15 minutes, followed by medical consultation .
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -135 to -140 ppm for BF₃ group) and ¹¹B NMR (quadrupolar broadening) confirm structural integrity .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying Z/E isomerism in unsaturated analogs .
- Titration : Sodium tetraphenylboron TS can quantify potassium content via gravimetric analysis .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for challenging substrates (e.g., aryl chlorides)?
Aryl chlorides, being less reactive than bromides/iodides, require tailored catalysts. Use Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) at 80–100°C in THF/water mixtures. Adding Cs₂CO₃ as a base enhances transmetallation efficiency. For sterically hindered substrates, microwave-assisted heating (120°C, 20 min) improves conversion rates .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing β-hydride elimination vs. cross-coupling)?
Conflicting data often arise from ligand choice or solvent polarity. For example:
- Ligand Effects : Bulky ligands (e.g., XPhos) suppress β-hydride elimination by stabilizing the Pd intermediate.
- Solvent Optimization : Polar aprotic solvents (DMF, NMP) favor coupling, while nonpolar solvents (toluene) may promote elimination. Statistical analysis (e.g., DOE) can identify critical variables. A recent study achieved 92% coupling yield using PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene) in DMF/H₂O .
Q. How does the trifluoroborate group influence the compound’s reactivity in non-coupling applications (e.g., photoredox catalysis)?
The BF₃K group acts as a stabilizing moiety in radical reactions. In photoredox systems with Ir(ppy)₃, the trifluoroborate undergoes single-electron oxidation to generate sec-butyl radicals, enabling C–H functionalization. This pathway is pH-dependent; acidic conditions (e.g., AcOH) accelerate radical formation, while neutral conditions favor coupling .
Methodological Guidelines for Data Interpretation
Q. How to statistically analyze reproducibility issues in trifluoroborate-mediated reactions?
- Control Experiments : Include internal standards (e.g., 1,3,5-trimethoxybenzene for GC-MS) to normalize yields.
- Error Analysis : Calculate relative standard deviation (RSD) across triplicate runs. RSD >5% indicates inconsistent mixing or temperature gradients.
- Multivariate Analysis : Use software like JMP or Minitab to model interactions between catalyst loading, solvent, and temperature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
